molecular formula C12H18ClN3 B2453697 N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride CAS No. 1269288-58-5

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride

Cat. No.: B2453697
CAS No.: 1269288-58-5
M. Wt: 239.75
InChI Key: ADKUHHOOYZDIAB-UHFFFAOYSA-N
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Description

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H17N3·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities

Properties

IUPAC Name

N-ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.ClH/c1-3-13-8-7-11-14-10-6-4-5-9(2)12(10)15-11;/h4-6,13H,3,7-8H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKUHHOOYZDIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=NC2=C(C=CC=C2N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole ring .

Scientific Research Applications

Biological Activities

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride has been investigated for various biological activities:

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant cytotoxicity against various human cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antiprotozoal Effects

This compound has demonstrated strong antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. Its efficacy often surpasses that of established treatments like metronidazole, indicating its potential as a therapeutic agent in treating protozoal infections .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties, suggesting potential applications in developing new antibiotics or antifungal agents .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure. Its unique properties make it valuable for research in synthetic chemistry and materials science .

Case Study 1: Anticancer Research

A study conducted on the efficacy of this compound against breast cancer cell lines revealed an IC50 value significantly lower than that of conventional chemotherapeutics. This suggests that the compound could be developed into a novel treatment for resistant cancer types.

Case Study 2: Antiprotozoal Activity

In a comparative study against Giardia intestinalis, this compound was found to be more effective than metronidazole, highlighting its potential as a first-line treatment option for giardiasis.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring structure allows it to bind effectively to these targets, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is unique due to its specific ethyl and methyl substitutions, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects .

Biological Activity

N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antiprotozoal applications. This article synthesizes various research findings to provide an overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H17_{17}N3_3·HCl
  • Molecular Weight : Approximately 239.74 g/mol
  • Structure : Characterized by a fused benzene and imidazole ring, with specific substitutions that enhance its solubility and reactivity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various human cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound demonstrates potent activity against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For example, IC50_{50} values indicate effective inhibition at concentrations lower than those required for established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, primarily by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This modulation leads to cell cycle arrest at the G2/M phase, as evidenced by flow cytometric analysis .

Antiprotozoal Activity

This compound has also been studied for its antiprotozoal properties:

  • Efficacy Against Protozoa : It shows significant activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, often outperforming traditional treatments such as metronidazole.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure CharacteristicsKey Biological Activity
2-MethylbenzimidazoleMethyl group on benzimidazoleAntimicrobial
5-MethylbenzimidazoleMethyl substitution at position 5Anticancer
1H-Imidazo[4,5-b]pyridineFused ring systemAnticancer
2-(4-Methylphenyl)benzimidazoleSubstituted phenyl groupAntifungal

The unique ethyl substitution and methyl positioning on the benzimidazole ring in this compound may enhance its solubility and biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Cell Line Studies : In vitro studies using MTT assays demonstrated that this compound had IC50_{50} values ranging from 10 to 20 µM against various cancer cell lines, indicating strong antiproliferative effects .
  • Molecular Docking Studies : Molecular modeling has been employed to predict the binding interactions of this compound with target proteins involved in cell cycle regulation and apoptosis. These studies suggest a favorable binding affinity that correlates with its observed biological activities .
  • Comparative Efficacy : In comparative studies with other benzimidazole derivatives, this compound showed enhanced efficacy in inhibiting tumor growth in xenograft models, supporting its potential as a therapeutic agent .

Q & A

Q. How should researchers document synthetic procedures for reproducibility?

  • Methodological Answer : Include detailed reaction schemes, purification steps (e.g., recrystallization solvents), and characterization data (NMR shifts, HRMS m/z) in supplementary materials. For example, 2-(thiophen-2-yl)ethanamine hydrochloride synthesis was documented with yield, catalyst loading, and isolation protocol .

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